molecular formula C₂₇H₂₈O₆ B1140761 Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside CAS No. 62774-16-7

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Cat. No.: B1140761
CAS No.: 62774-16-7
M. Wt: 448.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₂₈O₆ and its molecular weight is 448.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Glycosylation Strategies

Selective Glycosylation Reactions : The use of Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside in glycosylation reactions demonstrates its utility in achieving selective bond formation. For instance, it has been employed in the highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups, showcasing its ability to direct glycosidic bond formation under controlled conditions (Crich & Cai, 2000).

Biochemical Analysis

Temporal Effects in Laboratory Settings

The temporal effects of Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside in laboratory settings are not yet fully known

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Future studies will be needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Future studies will be needed to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(4aR,6S,7S,8R,8aR)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2/t22-,23+,24-,25-,26?,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCENHFYMICMPTH-RWCFRXEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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